Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate
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Overview
Description
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group, with an isopropyl(trifluoromethyl)amino substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of a nitro group, which is then converted to an amine group.
Trifluoromethylation: Introduction of the trifluoromethyl group to the amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the isopropyl group.
Ethyl 4-(trifluoromethyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Phenyl 4-(trifluoromethyl)benzoate: Similar structure with a phenyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
methyl 4-[propan-2-yl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)16(12(13,14)15)10-6-4-9(5-7-10)11(17)18-3/h4-8H,1-3H3 |
InChI Key |
GEWKEKGYWDCOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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